1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is structurally related to caffeine and theobromine, which are well-known stimulants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as xanthine or theobromine.
Alkylation: The purine core undergoes alkylation at the 1 and 3 positions using ethylating and methylating agents under basic conditions.
Pyrrolidine Substitution: The 8-position is substituted with a pyrrolidin-1-yl group through a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the purine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: N-oxides of the purine ring.
Reduction Products: Reduced forms of the purine ring or substituents.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with nucleic acids.
Medicine: Potential therapeutic applications due to its structural similarity to known stimulants.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with adenosine receptors, similar to caffeine. This interaction can inhibit the action of adenosine, leading to increased neurotransmitter release and stimulation of the central nervous system. The compound may also interact with other molecular targets, such as enzymes involved in purine metabolism.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
1-ethyl-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the pyrrolidin-1-yl group, which may confer different pharmacological properties compared to other purine derivatives. This structural difference can affect its binding affinity to receptors and its overall biological activity.
Properties
IUPAC Name |
1-ethyl-3,7-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-4-18-11(19)9-10(16(3)13(18)20)14-12(15(9)2)17-7-5-6-8-17/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHDTCASNVGXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)N3CCCC3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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